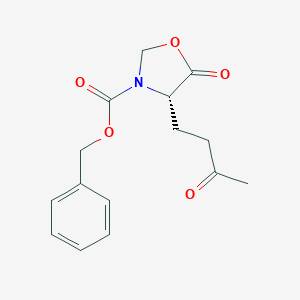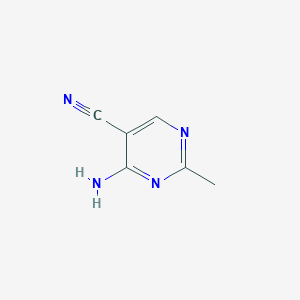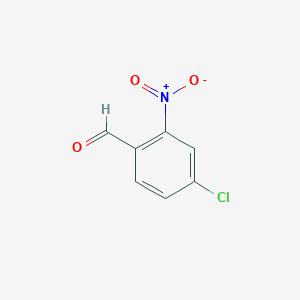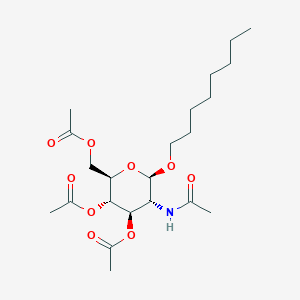
3-Hydroxypropanamide
Overview
Description
3-Hydroxypropanamide is an organic compound with the molecular formula C3H7NO2 It is a derivative of propanamide, featuring a hydroxyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypropanamide can be synthesized through several methods. One common approach involves the hydrolysis of 3-hydroxypropanenitrile. This reaction typically requires acidic or basic conditions to proceed efficiently. Another method involves the reduction of 3-hydroxypropanoic acid using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods. For example, the bacterium Acetobacter lovaniensis can be cultured in a growth medium containing phosphate and ammonium, leading to the production of polymeric 3-hydroxypropionamide, which can then be hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxypropanoic acid.
Reduction: Reduction can yield 3-aminopropanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: 3-Hydroxypropanoic acid.
Reduction: 3-Aminopropanol.
Substitution: 3-Chloropropanamide.
Scientific Research Applications
3-Hydroxypropanamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to metabolic pathways and enzyme functions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-hydroxypropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and metabolic pathways, influencing various biochemical processes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can affect its reactivity and function .
Comparison with Similar Compounds
Propanamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxypropanoic acid: Contains a carboxyl group instead of an amide group, leading to different chemical properties and reactivity.
3-Aminopropanol: Features an amino group instead of an amide group, resulting in different applications and reactivity.
Uniqueness: 3-Hydroxypropanamide is unique due to the presence of both an amide and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGLHFBQMBVRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399878 | |
| Record name | 3-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2651-43-6 | |
| Record name | 3-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the mechanism by which asparagine is converted to acrylamide via 3-Hydroxypropanamide?
A1: While this compound itself isn't the primary pathway, it provides insights into the overall mechanism. The proposed pathway involves:
- β-elimination: Finally, a β-elimination reaction occurs in the decarboxylated Amadori compound, releasing acrylamide [, ].
Q2: Are there any studies on the crystal structure of this compound derivatives?
A: Yes, X-ray crystallographic studies have been conducted on a systemic fungicide derived from this compound: (N-(2,6 dimethyl phenyl)-N-(2-keto-1-methyl butyl) this compound) [, ]. This research aimed to understand the structural features that contribute to the fungicide's activity. The study revealed details about bond lengths, bond angles, and the overall conformation of the molecule, offering valuable insights for the design of potentially more effective fungicidal compounds.
Q3: What are some of the reported impurities found during the synthesis of Lacosamide, a drug that shares structural similarities with this compound?
A3: The synthesis of Lacosamide, which contains a 2-amino-3-hydroxypropanamide core structure, can lead to various impurities. Some of the identified impurities include:
Q4: Are there any known applications of this compound derivatives in medicinal chemistry?
A: Derivatives of this compound have shown potential as anticonvulsant agents []. For example, Lacosamide, a medication used to treat epileptic seizures, is structurally related to this compound. Research in this area focuses on exploring structure-activity relationships to develop new and more effective anticonvulsant drugs with improved safety profiles.
Q5: Have there been any studies on the spectroscopic properties of this compound?
A: Yes, the millimeter/submillimeter spectrum of this compound has been studied []. This type of spectroscopy provides information about the rotational energy levels within the molecule, which can be used to determine its structure and conformational preferences. This information is valuable for understanding the compound's physical and chemical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















